5-Bromo-4-iodo-2-(methylthio)pyrimidine
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Overview
Description
5-Bromo-4-iodo-2-(methylthio)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of bromine, iodine, and a methylthio group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the reaction of 5-bromo-2-chloropyrimidine with hydroiodic acid to introduce the iodine atom . The methylthio group can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, considering factors such as reaction time, temperature, and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-2-(methylthio)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Thiol reagents, such as methylthiol, under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Sulfoxides or sulfones derived from the methylthio group.
Scientific Research Applications
5-Bromo-4-iodo-2-(methylthio)pyrimidine has several applications in scientific research:
Biology: Potential use in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or as a building block for drugs that target specific biological pathways. The presence of halogen atoms and the methylthio group can influence its binding affinity and specificity to molecular targets, such as proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar structure but lacks the methylthio group.
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar but with chlorine instead of iodine.
5-Bromo-2,4-bis(methylthio)pyrimidine: Contains an additional methylthio group.
Uniqueness
5-Bromo-4-iodo-2-(methylthio)pyrimidine is unique due to the combination of bromine, iodine, and a methylthio group on the pyrimidine ring. This combination provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C5H4BrIN2S |
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Molecular Weight |
330.97 g/mol |
IUPAC Name |
5-bromo-4-iodo-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4BrIN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 |
InChI Key |
MNDBIBDTFZSRPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)I)Br |
Origin of Product |
United States |
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